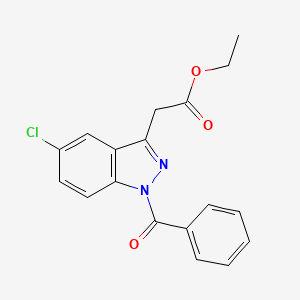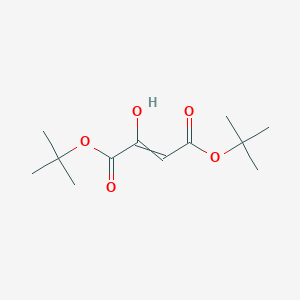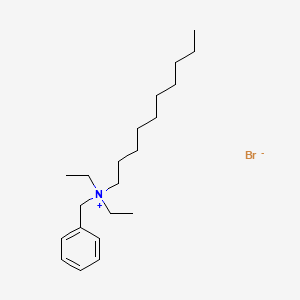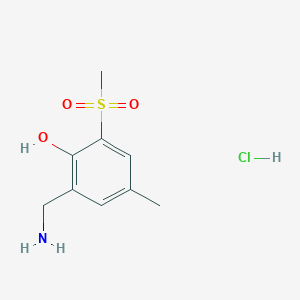
(3-Bromo-1,2-dichloropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-1,2-dichloropropyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a 3-bromo-1,2-dichloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1,2-dichloropropyl)benzene typically involves the electrophilic aromatic substitution reaction. One common method is the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene can then undergo further substitution reactions to introduce the 1,2-dichloropropyl group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the propyl group . The bromination and chlorination steps are carried out under controlled conditions to ensure the desired substitution pattern.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-1,2-dichloropropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Bromination: Bromine and a Lewis acid catalyst (e.g., aluminum chloride).
Chlorination: Chlorine gas and a catalyst such as ferric chloride.
Nitration: Nitric acid and sulfuric acid to generate the nitronium ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro-substituted derivatives .
Scientific Research Applications
(3-Bromo-1,2-dichloropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-1,2-dichloropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form reactive intermediates that interact with nucleophiles, leading to various substitution products . The specific pathways and targets depend on the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with a single bromine substituent on the benzene ring.
1,2-Dichlorobenzene: Contains two chlorine atoms on adjacent positions of the benzene ring.
1-Bromo-2,3-dichlorobenzene: Similar structure with bromine and chlorine substituents.
Uniqueness
(3-Bromo-1,2-dichloropropyl)benzene is unique due to the presence of both bromine and chlorine atoms on a propyl group attached to the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
90035-62-4 |
|---|---|
Molecular Formula |
C9H9BrCl2 |
Molecular Weight |
267.97 g/mol |
IUPAC Name |
(3-bromo-1,2-dichloropropyl)benzene |
InChI |
InChI=1S/C9H9BrCl2/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI Key |
TYDOLOQMEXLVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CBr)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)
![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)


![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)

![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)




